Electrochemical Reduction Potential of 4-Bromobenzenediazonium Tetrafluoroborate (4-BBD) vs. 4-Nitrobenzenediazonium Tetrafluoroborate (4-NBD)
In a direct comparison, the electrochemical reduction potential for grafting 4-bromobenzenediazonium (4-BBD) onto H-terminated silicon is significantly more cathodic than that for 4-nitrobenzenediazonium (4-NBD). This difference is crucial for applications requiring potential-selective grafting. 4-BBD grafting occurs at −0.52 V vs. SCE, whereas 4-NBD grafting takes place at −0.18 V vs. SCE [1].
| Evidence Dimension | Electrochemical Reduction Potential (E_red) for Grafting onto Si(111)-H |
|---|---|
| Target Compound Data | -0.52 V vs. SCE |
| Comparator Or Baseline | 4-Nitrobenzenediazonium tetrafluoroborate (4-NBD): -0.18 V vs. SCE |
| Quantified Difference | 340 mV more cathodic (negative) shift for 4-BBD compared to 4-NBD |
| Conditions | Cyclic voltammetry (CV) on H-terminated, p-doped Si(111) surfaces in acetonitrile with 0.1 M Bu4NBF4 supporting electrolyte. |
Why This Matters
This potential difference allows for selective, sequential grafting of two different functional groups onto a single substrate, a capability essential for fabricating complex, multifunctional interfaces in advanced sensors or electronic devices.
- [1] Ullien, D., Thüne, P. C., Jager, W. F., Sudhölter, E. J., & de Smet, L. C. (2014). Controlled amino-functionalization by electrochemical reduction of bromo and nitro azobenzene layers bound to Si(111) surfaces. Physical Chemistry Chemical Physics, 16(36), 19258-19265. View Source
